molecular formula C8H12N4 B1376842 6-(Pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 76620-99-0

6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No. B1376842
CAS RN: 76620-99-0
M. Wt: 164.21 g/mol
InChI Key: CHCHPUSMVJWOHI-UHFFFAOYSA-N
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Description

“6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-1-yl pyrimidines involves various methods. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . Another method involves the synthesis of 2-(pyrrolidin-1-yl)pyrimidine trifluoroacetates .


Molecular Structure Analysis

The molecular structure of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites .


Chemical Reactions Analysis

The chemical reactions involving “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” are diverse. For instance, it can react with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one to form 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” include a molecular weight of 233.31 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 58.3 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has led to the development of methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which are useful in various chemical processes. This includes the reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid, showcasing the adaptability of this compound in organic synthesis (Smolobochkin et al., 2019).
  • Characterization of Derivatives : A study on the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine explored the potential of this compound in forming various chemical structures. This signifies the compound's role in developing new molecular architectures (Kuznetsov & Chapyshev, 2007).

Biological Activity and Medicinal Chemistry

  • Plant Growth Stimulation : A study found that derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, including those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, exhibited a pronounced plant growth stimulating effect, indicating its potential in agricultural applications (Pivazyan et al., 2019).
  • Therapeutic Research : N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent cholinesterase inhibitor, indicating its potential in treating neurodegenerative diseases like Alzheimer's (Mohamed et al., 2011).
  • Discovery of Selective Inhibitors : The (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, a JAK1-selective inhibitor, was developed from 3(R)-aminopyrrolidine derivatives for potential treatment of rheumatoid arthritis (Chough et al., 2018).

Material Science and Catalysis

  • Oxidation Catalysis : A study on the oxidative transformation of cyclic amines to lactams using CeO2-supported gold nanoparticles demonstrated the potential of pyrrolidine derivatives in catalyzing significant chemical transformations, which are important in material science and industrial chemistry (Dairo et al., 2016).

Future Directions

The future directions for “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” could involve further exploration of its biological activity and potential therapeutic uses. Pyrrolidine derivatives have been studied for their potential in drug discovery .

properties

IUPAC Name

6-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHPUSMVJWOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, H Wang, Z Lu, X Zheng, W Ni, J Zhu… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a screening-hit compound, via structure modifications and optimizations, a series of nonfused and nonassembly pyrimidinylthiourea derivatives (2–5) was designed, …
Number of citations: 70 pubs.acs.org

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